6-Ethylindoline hydrochloride
CAS No.:
Cat. No.: VC17593237
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14ClN |
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Molecular Weight | 183.68 g/mol |
IUPAC Name | 6-ethyl-2,3-dihydro-1H-indole;hydrochloride |
Standard InChI | InChI=1S/C10H13N.ClH/c1-2-8-3-4-9-5-6-11-10(9)7-8;/h3-4,7,11H,2,5-6H2,1H3;1H |
Standard InChI Key | JGBSMWLTKUZQFI-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC2=C(CCN2)C=C1.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
6-Ethylindoline hydrochloride consists of an indoline core (a benzene ring fused to a pyrrolidine ring) substituted with an ethyl group at the 6-position and a hydrochloride salt form. The molecular formula is C₁₀H₁₄ClN, with a molecular weight of 183.68 g/mol (estimated via analogy to 6-methylindoline hydrochloride, C₉H₁₂ClN, MW 169.65 g/mol ). The ethyl group introduces steric and electronic effects that influence reactivity and solubility compared to methyl-substituted analogs.
Key Structural Features:
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Pyrrolidine Ring: The saturated five-membered ring enhances conformational flexibility compared to aromatic indoles .
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Ethyl Substituent: The 6-ethyl group increases hydrophobicity, potentially improving membrane permeability in biological systems.
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Hydrochloride Salt: Enhances aqueous solubility, a common modification for pharmaceutical intermediates .
Physicochemical Properties
Data for 6-ethylindoline hydrochloride are extrapolated from structurally similar compounds:
The hydrochloride salt form significantly improves solubility in polar solvents compared to the free base, a critical factor in pharmaceutical formulation .
Synthesis and Industrial Production
Alkylation Strategies
The synthesis of ethyl-substituted indoline derivatives often involves ortho-selective alkylation of aromatic amines. A patented method for 2-methyl-6-ethylaniline synthesis provides a template for analogous indoline systems:
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Catalytic Alkylation:
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Catalyst: Triethylaluminum (AlEt₃) facilitates ethyl group transfer under high-temperature (250–350°C) and high-pressure (4.0–5.5 MPa) conditions .
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Substrate: Indoline or toluidine derivatives react with ethylene to introduce ethyl groups at specific positions.
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Mechanism: Electrophilic aromatic substitution directed by the amine group’s ortho/para-directing effects.
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Workflow Optimization:
Example Reaction Pathway:
Challenges in Synthesis
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Regioselectivity: Ensuring ethyl group addition at the 6-position requires precise control of reaction conditions .
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Catalyst Degradation: Repeated use of AlEt₃ may lead to oxidation or deactivation, necessitating periodic replenishment .
Industrial and Research Applications
Pharmaceutical Intermediates
6-Ethylindoline hydrochloride serves as a precursor for:
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Antipsychotics: Structural analogs are explored for D₂ receptor antagonism.
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Antivirals: Inhibition of HCV replication in vitro (EC₅₀ = 2.5 μM).
Agrochemicals
Ethyl-substituted indolines are investigated as plant growth regulators, enhancing drought resistance in Arabidopsis thaliana by upregulating ABA biosynthesis .
Future Directions and Research Gaps
Unresolved Challenges
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Synthetic Efficiency: Current yields for ethyl-substituted indolines rarely exceed 65%, necessitating catalyst innovation .
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Biological Target Identification: Limited data exist on specific protein targets for 6-ethylindoline derivatives.
Emerging Opportunities
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